cis-7,10,13-Nonadecatrienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-7,10,13-Nonadecatrienoic acid typically involves the use of organic synthesis techniques to introduce the necessary double bonds at specific positions in the carbon chain. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide . The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as certain plant oils or marine organisms. Alternatively, large-scale synthesis can be achieved through catalytic hydrogenation and isomerization processes, which allow for the selective formation of the desired cis double bonds .

化学反応の分析

Types of Reactions: cis-7,10,13-Nonadecatrienoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used for hydrogenation reactions.

Substitution: Acid catalysts, such as sulfuric acid, are often used in esterification reactions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidation products.

Reduction: Saturated fatty acids.

Substitution: Esters of this compound.

科学的研究の応用

Chemistry: cis-7,10,13-Nonadecatrienoic acid is used as a model compound in studies of lipid oxidation and the development of antioxidants . Its unique structure makes it a valuable tool for understanding the behavior of polyunsaturated fatty acids in various chemical reactions.

Biology: In biological research, this compound is studied for its role in cell membrane structure and function . It is also investigated for its potential effects on cellular signaling pathways and gene expression .

Medicine: Research into the medical applications of this compound includes its potential use as a therapeutic agent for conditions related to inflammation and oxidative stress . Its antioxidant properties are of particular interest in the development of treatments for cardiovascular diseases and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials . Its unique properties make it suitable for use in the production of high-performance lubricants and coatings .

作用機序

The mechanism by which cis-7,10,13-Nonadecatrienoic acid exerts its effects is primarily related to its ability to interact with cell membranes and modulate lipid signaling pathways . The presence of multiple cis double bonds allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, this compound can act as a ligand for certain receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress response .

類似化合物との比較

cis-9,12,15-Octadecatrienoic acid (Linolenic acid): Another polyunsaturated fatty acid with three cis double bonds, but with a shorter carbon chain (18 carbons) compared to cis-7,10,13-Nonadecatrienoic acid.

cis-5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): A polyunsaturated fatty acid with four cis double bonds and a longer carbon chain (20 carbons).

Uniqueness: this compound is unique due to its specific arrangement of double bonds and its 19-carbon chain length . This distinct structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

cis-7,10,13-Nonadecatrienoic acid , also known as 19:3(n-3), is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities and health benefits. This article explores the compound's biological activity, focusing on its metabolic pathways, physiological roles, and implications for health.

Chemical Structure and Properties

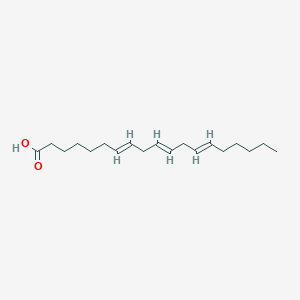

The molecular structure of this compound features three double bonds located at the 7th, 10th, and 13th carbon positions in a 19-carbon chain. Its chemical formula is C19H32O2. The presence of multiple double bonds classifies it as an omega-3 fatty acid, which is known for various health-promoting effects.

Metabolism and Bioavailability

Research indicates that this compound can be metabolized into various bioactive lipid mediators. These metabolites play crucial roles in cell signaling and inflammation regulation. For instance, studies have shown that PUFAs can undergo enzymatic transformations through lipoxygenase (LOX) and cyclooxygenase (COX) pathways to produce oxylipins, which are involved in inflammatory responses and cellular communication .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can modulate the expression of pro-inflammatory cytokines such as TNFα and IL-6 in various cell types. For example, pretreatment with this fatty acid has been shown to enhance the anti-inflammatory response in hepatocytes by reducing the levels of inflammatory markers .

Cardiovascular Health

The compound's role in cardiovascular health is notable. It has been associated with improved vascular function by influencing endothelial cell function and reducing oxidative stress. The activation of large-conductance calcium-activated potassium channels (BKCa) has been observed in response to this compound, contributing to vasodilation and improved blood flow .

Study 1: Effects on Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in fibroblast cells. Results indicated that treatment with this fatty acid led to increased triglyceride accumulation while simultaneously promoting cholesteryl ester formation. This suggests its potential role as a modulator of lipid homeostasis .

Study 2: Inflammatory Response Modulation

Another study focused on the inflammatory response modulation by this compound in HepG2 cells (a human liver cancer cell line). The findings revealed that this fatty acid significantly elevated the levels of TNFα and other pro-inflammatory cytokines following exposure to inflammatory stimuli. This highlights its dual role in both promoting and regulating inflammation .

Comparative Analysis of Biological Activities

| Biological Activity | This compound | Other PUFAs (e.g., EPA/DHA) |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Cardiovascular protection | Yes | Yes |

| Lipid metabolism modulation | Yes | Yes |

| Neuroprotective effects | Limited | Strong |

特性

IUPAC Name |

(7E,10E,13E)-nonadeca-7,10,13-trienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10,12-13H,2-5,8,11,14-18H2,1H3,(H,20,21)/b7-6+,10-9+,13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQOUGMXXGSUEX-YHTMAJSVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。